![molecular formula C10H21NO B1583965 1-Piperidinepentanol CAS No. 2937-83-9](/img/structure/B1583965.png)
1-Piperidinepentanol
Overview
Description
1-Piperidinepentanol is a chemical compound with the molecular formula C10H21NO .
Synthesis Analysis
While specific synthesis methods for this compound were not found, piperidine derivatives in general have been synthesized through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a molecular weight of 171.28 . The boiling point is 140°C .
Scientific Research Applications
Synthesis and Biological Properties
- 1-Piperidinepentanol derivatives, like 2-hydroxy-1-(1-phenyltetralyl)piperidine, have been synthesized and studied for their potential analgesic effects. These derivatives show promise in treating acute and phasic pain (Ahmadi & Mahmoudi, 2005).
Catalytic Applications in Vapor-Phase Synthesis
- In the field of catalysis, this compound has been used in vapor-phase synthesis processes. For example, its dehydration over various oxide catalysts, including SiO2, has been investigated for efficient piperidine production (Tsuchiya et al., 2018).
Pharmacological Evaluation
- Piperidine derivatives have been synthesized and evaluated for their pharmacological properties. These compounds, related to fentanyl and carfentanil, have shown potential as potent narcotic agonists and could be used in short-acting analgesic agents for surgical applications (Colapret et al., 1989).
Radioactive Labelling for Medical Imaging
- Piperidine compounds have been developed as selective sigma receptor ligands for SPECT (Single Photon Emission Computed Tomography), a type of medical imaging. These ligands, like 1-(trans-[123I]Iodopropen-2-yl)-4-(4-cyanophenoxymethyl)piperidine, are valuable in neuroreceptor binding assays (Waterhouse et al., 1996).
Glutamate Receptor Modulation
- Certain piperidine compounds, like 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine, have been found to facilitate glutamatergic transmission in the brain. These compounds can enhance long-term potentiation and memory retention, suggesting their utility in cognitive enhancement and neurological research (Stäubli et al., 1994).
Antimicrobial Applications
- Piperidine compounds like piperine, a 1-piperoyl-piperidine isomer, have shown potential in enhancing the effectiveness of antibiotics like ciprofloxacin against strains of Staphylococcus aureus, including drug-resistant variants. This indicates their potential role in developing new antimicrobial strategies (Khan et al., 2006).
Synthesis of Novel Alkaloids
- Research has been conducted on synthesizing novel piperidine monoterpene alkaloids using iridoid glucosides as synthons. These synthetic pathways are significant for producing bioactive compounds with potential pharmacological applications (Franzyk et al., 1997).
Effects on Intestinal Mucosa and Epithelial Cells
- Studies have explored the effects of piperidine compounds, like piperine, on rat intestinal mucosa. These studies shed light on the molecular mechanisms of piperidine compounds in altering lipid peroxidation and cellular thiol status, which is crucial for understanding their potential toxicity and therapeutic applications (Khajuria et al., 1999).
Catalytic Conversion in Hydrogenolysis
- Research on the catalytic conversion of piperidine on CoO-MoO3-Al2O3 catalysts provides insights into the mechanisms involved in reactions like ring-opening and alkyl transfer, relevant to industrial chemistry and catalysis (Sonnemans et al., 1974).
Traditional Medicinal Use and Antitumor Potential
- A study on Arisaema decipiens, a traditional antitumor herb, identified a new piperidine alkaloid with potential inhibitory activity against certain cancer cell lines. This highlights the role of piperidine compounds in traditional medicine and their potential in cancer therapy (Zhao et al., 2010).
Anti-Enteropathogenic Properties
- Piperidine has been shown to prevent the invasion of enteric pathogens like Salmonella typhimurium into intestinal epithelium, suggesting its potential application in treating infections and reducing inflammation at mucosal surfaces (Köhler et al., 2002).
Safety and Hazards
Mechanism of Action
Target of Action
1-Piperidinepentanol is a piperidine derivative . Piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . .
Mode of Action
Piperidine derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, piperine, a piperidine derivative, has been shown to bind cell cycle proteins via hydrogen bonding, impairing cell cycle progression .
Biochemical Pathways
Piperidine derivatives have been reported to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb etc .
Pharmacokinetics
It is known that the adme properties of a drug molecule, such as absorption, clearance, and volume of distribution, are strongly influenced by physicochemical parameters .
Result of Action
Piperidine derivatives have been reported to have various effects, such as antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
properties
IUPAC Name |
5-piperidin-1-ylpentan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c12-10-6-2-5-9-11-7-3-1-4-8-11/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPOCRCIIKQXSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40340679 | |
Record name | 1-Piperidinepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2937-83-9 | |
Record name | 1-Piperidinepentanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40340679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Piperidinepentanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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